1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol
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Overview
Description
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyridinyl group, and a sulfinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with methoxypropane to form the chlorophenylmethoxy intermediate. This intermediate is then reacted with pyridine-2-sulfinyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfonylpropan-2-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylthio-propan-2-ol: Similar structure but with a thioether group instead of a sulfinyl group.
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylbutan-2-ol: Similar structure but with a butan-2-ol backbone instead of a propan-2-ol backbone.
Uniqueness: 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfinyl group, in particular, allows for specific interactions with biological targets and unique reactivity in chemical reactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-pyridin-2-ylsulfinylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-13-6-4-12(5-7-13)9-20-10-14(18)11-21(19)15-3-1-2-8-17-15/h1-8,14,18H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRJZLDFQHQBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)CC(COCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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